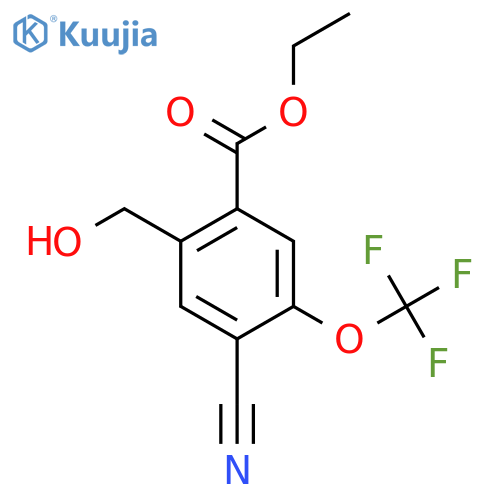

Cas no 1807295-52-8 (Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate)

1807295-52-8 structure

商品名:Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate

CAS番号:1807295-52-8

MF:C12H10F3NO4

メガワット:289.207314014435

CID:4958923

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate

-

- インチ: 1S/C12H10F3NO4/c1-2-19-11(18)9-4-10(20-12(13,14)15)7(5-16)3-8(9)6-17/h3-4,17H,2,6H2,1H3

- InChIKey: WXMPYFSFKNEKJV-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=CC(CO)=C(C(=O)OCC)C=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 390

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 79.6

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015003749-250mg |

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate |

1807295-52-8 | 97% | 250mg |

$484.80 | 2023-09-03 | |

| Alichem | A015003749-1g |

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate |

1807295-52-8 | 97% | 1g |

$1504.90 | 2023-09-03 | |

| Alichem | A015003749-500mg |

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate |

1807295-52-8 | 97% | 500mg |

$790.55 | 2023-09-03 |

Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate 関連文献

-

Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1807295-52-8 (Ethyl 4-cyano-2-hydroxymethyl-5-(trifluoromethoxy)benzoate) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 307-59-5(perfluorododecane)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 42464-96-0(NNMTi)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量